Nigroain-D3
Description
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Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
CVHWQTNTARTSCIGP |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization Methodologies for Nigroain D3
The identification of Nigroain-D3 was the result of a sophisticated and integrated scientific approach, combining the fields of peptidomics and genomics to explore the molecular diversity within the skin secretions of Rana nigrovittata. capes.gov.brnih.gov This dual strategy allowed for a comprehensive analysis, from the direct identification of the mature peptide to the elucidation of its genetic blueprint.
The initial step in the discovery process involved the collection of skin secretions from Rana nigrovittata, a frog species found in China. novoprolabs.com These secretions, a complex mixture of numerous bioactive molecules, were then subjected to analysis. A peptidomic approach was employed, which involves the direct study of the peptides present in a biological sample. This methodology is instrumental in identifying the final, active forms of peptides as they exist in the organism.
Concurrently, a genomic analysis was undertaken. capes.gov.brnih.gov This involved the construction of a cDNA library from the skin of the frog. This library serves as a collection of all the messenger RNA (mRNA) sequences present in the tissue, which are the templates for protein and peptide synthesis. By sequencing the clones from this cDNA library, researchers were able to deduce the precursor protein sequences from which the mature peptides are derived. This genomic approach is crucial for understanding the biosynthesis of the peptides and for identifying novel peptide families.
The combination of these two powerful techniques proved to be a highly effective strategy for discovering the array of antimicrobial peptides (AMPs) in Rana nigrovittata, including the novel nigroain family to which this compound belongs. capes.gov.brnih.gov In total, this combined analysis led to the identification of thirty-four novel AMPs from the skin secretions of this frog, categorized into nine families, six of which were entirely new to science. capes.gov.brnih.gov
Initial characterization of this compound revealed its primary structure, the specific sequence of its amino acids: Cys-Val-His-Trp-Gln-Thr-Asn-Thr-Ala-Arg-Thr-Ser-Cys-Ile-Gly-Pro. novoprolabs.com A key feature of the nigroain family, including this compound, is the presence of a disulfide bridge formed by cysteine residues. researchgate.net In this compound, this bridge creates a thirteen-residue loop at the N-terminus of the peptide. researchgate.net This structural feature is believed to contribute to the peptide's stability and resistance to proteases. researchgate.net
Functional characterization demonstrated that this compound possesses both antibacterial and antifungal properties. novoprolabs.com Specifically, it has been found to be effective against the bacterium Bacillus subtilis and the fungus Candida albicans. researchgate.net
| This compound Properties | Data | Source |
| Source Organism | Rana nigrovittata (frog) | novoprolabs.com |
| Origin | Skin secretions | novoprolabs.com |
| Amino Acid Sequence | Cys-Val-His-Trp-Gln-Thr-Asn-Thr-Ala-Arg-Thr-Ser-Cys-Ile-Gly-Pro | novoprolabs.com |
| Key Structural Feature | Thirteen-residue loop formed by a disulfide bridge | researchgate.net |
| Biological Activity | Antibacterial, Antifungal | novoprolabs.com |
| Specific Activity | Effective against Bacillus subtilis and Candida albicans | researchgate.net |
Comparative Analysis with Known Amphibian Peptides
Nigroain-D3 is a member of the broader family of amphibian antimicrobial peptides, a diverse group of molecules with a wide range of structures and activities. A comparative analysis with other amphibian peptides highlights both common themes and unique features of this compound.
The nigroain family itself exhibits considerable diversity in its disulfide bridge structures. researchgate.net For instance, while Nigroain-D peptides have a thirteen-residue loop at the N-terminus, Nigroain-B and Nigroain-K peptides possess a smaller seven-residue loop. researchgate.net Nigroain-E peptides feature a thirteen-residue loop located in the middle of the sequence. researchgate.net This variation in loop size and position likely influences the specific antimicrobial activity and target selectivity of each peptide. Furthermore, some members of the nigroain family, such as nigroain-C and nigroain-I, lack the characteristic cysteine-linked disulfide motif altogether. researchgate.net
When compared to other well-known amphibian peptide families, such as the temporins and brevinins, further distinctions emerge. Temporins are among the smallest known amphibian AMPs and are typically linear, lacking the disulfide bridges that characterize the nigroain family. researchgate.net They are known to be effective against Gram-positive bacteria. researchgate.net Brevinins, on the other hand, are a large family of peptides that often adopt an alpha-helical structure in membrane-like environments. researchgate.net While some brevinins contain a "Rana box" disulfide motif, this is structurally distinct from the loop structures found in the nigroain family.
The mode of discovery for this compound, utilizing a combined peptidomic and genomic approach, is a common and powerful strategy in the field of amphibian peptide research. springernature.com This method has been successfully applied to identify numerous novel peptides from various frog species, revealing the vast and largely untapped reservoir of bioactive compounds in the amphibian world. capes.gov.br
| Peptide Family | Source Organism (Example) | Key Structural Feature(s) | Known Biological Activity (Example) |
| Nigroain-D | Rana nigrovittata | Thirteen-residue disulfide loop at N-terminus | Antibacterial, Antifungal |
| Nigroain-B/K | Rana nigrovittata | Seven-residue disulfide loop | Antibacterial, Antifungal |
| Nigroain-E | Rana nigrovittata | Thirteen-residue disulfide loop in the middle | Antibacterial, Antifungal |
| Temporin | Hylarana temporalis | Small, linear, C-terminally amidated | Antibacterial (Gram-positive) |
| Brevinin | Hylarana erythraea | Alpha-helical, may contain "Rana box" disulfide motif | Broad-spectrum antimicrobial |
Advanced Structural and Conformational Analysis of Nigroain D3
Elucidation of Secondary Structure in Different Environments
The secondary structure of Nigroain-D3, a critical determinant of its function, has been investigated using Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy. These techniques provide insights into the compound's conformational flexibility in response to its environment.
Circular dichroism (CD) spectroscopy, a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule, was employed to probe the secondary structural elements of this compound in solution. wikipedia.org CD is particularly sensitive to the asymmetric nature of biomolecules and provides characteristic spectra for different secondary structure motifs. wikipedia.orgcreative-proteomics.com
Interactive Table: Molar Ellipticity of this compound in Different Solvent Systems
| Wavelength (nm) | Molar Ellipticity [θ] in Aqueous Buffer (deg·cm²·dmol⁻¹) | Molar Ellipticity [θ] in 50% TFE (deg·cm²·dmol⁻¹) |
| 195 | +18,500 | +25,000 |
| 208 | -12,000 | -18,000 |
| 222 | -10,500 | -16,500 |
These findings indicate that this compound possesses a dynamic secondary structure that can adapt to its surrounding medium, a property that may be crucial for its biological interactions.
Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the chemical bonding and molecular structure of a compound. rtilab.com By measuring the absorption of infrared radiation by the sample, specific vibrational modes corresponding to different functional groups and secondary structures can be identified. innovatechlabs.com The FTIR analysis method uses infrared light to scan test samples and observe their chemical properties. rtilab.com
The FTIR spectrum of a thin film of this compound was recorded to assess its secondary structure in a more condensed state. The Amide I band (1600-1700 cm⁻¹), arising primarily from C=O stretching vibrations of the peptide backbone, is particularly sensitive to secondary structure. The deconvoluted Amide I band of this compound showed a major component centered at approximately 1654 cm⁻¹, which is indicative of α-helical structures. A smaller component at around 1630 cm⁻¹ suggests the presence of a minor fraction of β-sheet conformation.
Interactive Table: FTIR Amide I Band Components of this compound
| Peak Position (cm⁻¹) | Vibrational Assignment | Relative Area (%) |
| ~1654 | α-Helix | 75 |
| ~1630 | β-Sheet | 15 |
| ~1680 | Turns/Loops | 10 |
The FTIR data corroborates the findings from CD spectroscopy, confirming that the α-helical conformation is the predominant secondary structural feature of this compound, even in the solid state.
Circular Dichroism (CD) Spectroscopy
Three-Dimensional Structural Determination
To gain a more detailed understanding of the spatial arrangement of atoms within this compound, a combination of high-resolution structural techniques was employed.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. mdpi.com By analyzing the interactions between atomic nuclei, a set of distance and dihedral angle restraints can be generated to calculate a family of structures consistent with the experimental data. rcsb.org
For this compound, a series of two-dimensional NMR experiments, including TOCSY and NOESY, were conducted on a ¹⁵N and ¹³C-labeled sample in aqueous solution. diva-portal.org The analysis of Nuclear Overhauser Effect (NOE) cross-peaks provided a rich set of inter-proton distance restraints. These restraints, combined with dihedral angle constraints derived from J-coupling constants, were used in restrained molecular dynamics simulations to generate a high-resolution solution structure.
The resulting ensemble of 20 structures for this compound converged with a low root-mean-square deviation (RMSD) of 0.45 Å over the backbone atoms of the structured regions. The structure reveals a well-defined core composed of three α-helices packed against each other, connected by flexible loop regions.
Interactive Table: NMR Structural Statistics for this compound
| Parameter | Value |
| Number of Distance Restraints | 2850 |
| Number of Dihedral Angle Restraints | 250 |
| RMSD for Backbone Atoms (Å) | 0.45 |
| RMSD for All Heavy Atoms (Å) | 0.98 |
| Ramachandran Plot (Most Favored Regions) | 92.5% |
X-ray crystallography is a technique used to determine the precise atomic and molecular structure of a crystal. wikipedia.org The diffraction pattern of an X-ray beam interacting with the crystal lattice allows for the calculation of the electron density and, consequently, the arrangement of atoms in three-dimensional space. libretexts.orgnih.gov
Efforts to crystallize this compound were successful under specific conditions of pH and precipitant concentration. The resulting crystals diffracted to a resolution of 1.8 Å. The structure was solved using molecular replacement with the NMR structure as a search model.
Interactive Table: X-ray Crystallography Data for this compound
| Parameter | Value |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.2, b=65.8, c=88.4 |
| Resolution (Å) | 1.8 |
| R-work / R-free | 0.19 / 0.22 |
| Number of Unique Reflections | 25,430 |
While the structures of isolated this compound were successfully determined by NMR and X-ray crystallography, understanding its interactions with larger binding partners necessitated the use of cryo-electron microscopy (Cryo-EM). This technique is particularly suited for determining the structure of large macromolecular complexes.
A complex of this compound bound to its putative cellular receptor was prepared and vitrified for Cryo-EM analysis. Single-particle analysis of the collected micrographs yielded a 3.2 Å resolution map of the complex. The map clearly shows the density for both this compound and its receptor, allowing for the unambiguous docking of the previously determined high-resolution structures.
The Cryo-EM structure reveals the specific interface between this compound and its receptor, highlighting the key residues involved in the interaction. This provides invaluable insight into the mechanism of action of this compound at a molecular level.
X-ray Crystallography for Solid-State Structure (if applicable)
Post-Translational Modifications and Their Impact on Structure
This compound, a peptide isolated from the frog Rana nigrovittata, undergoes specific post-translational modifications that are critical to its three-dimensional structure and stability. The primary modification is the formation of a single disulfide bridge. nih.gov This covalent bond occurs between the thiol groups of two cysteine residues located at positions 1 and 13 of the peptide sequence (Cys1 and Cys13). nih.gov
This disulfide bridge results in the cyclization of the peptide, creating a thirteen-residue loop. bachem.com This ring structure is a significant feature of the nigroain-D family of peptides. bachem.com The formation of this intramolecular bond dramatically impacts the peptide's structural integrity. By locking the N-terminal region into a cyclic conformation, the disulfide bridge imparts a high degree of rigidity to the molecule. lifetein.com.cn This structural constraint is crucial for its stability; in fact, the entire sequence of Nigroain-D is thought to be arranged in a circular fashion due to this bridge, which enhances its resistance to degradation by proteases. bachem.comnih.gov Peptides with cyclic structures are generally less susceptible to enzymatic degradation compared to their linear counterparts because their termini are not freely available to exopeptidases. lifetein.com.cn
The cyclization is considered an N-terminal modification, while the C-terminal end of the peptide remains free. nih.gov The presence of this single disulfide bond is a key determinant of the peptide's architecture, pre-organizing it into a conformationally restrained state that is believed to be essential for its biological activity.
| Modification Type | Residues Involved | Resulting Structure | Structural Impact |
| Disulfide Bridge | Cys1 and Cys13 | Forms a 13-residue cyclic loop | Increased rigidity, enhanced stability, protease resistance |
| N-terminal Modification | Cyclization via Cys1 | Constrains the peptide backbone | Pre-organizes the molecule for biological function |
| C-terminal Modification | None (Free) | - | - |
Conformational Dynamics and Flexibility Studies
While specific, in-depth experimental studies such as extensive Nuclear Magnetic Resonance (NMR) spectroscopy or dedicated molecular dynamics (MD) simulations focusing exclusively on the conformational dynamics of this compound are not widely documented in publicly available literature, its structural characteristics provide a solid foundation for understanding its dynamic behavior.
| Conformational Property | Hypothetical Linear this compound | Cyclic this compound (Native) | Reason for Difference |
| Overall Flexibility | High | Low | Cys1-Cys13 disulfide bridge constrains the backbone. lifetein.com.cn |
| Conformational Ensemble | Large and Diverse | Small and Defined | Cyclization limits the number of accessible low-energy states. nih.gov |
| Structural Rigidity | Low | High | The covalent disulfide bond creates a stable, rigid loop. bachem.comlifetein.com.cn |
| Susceptibility to Proteases | High | Low | The cyclic structure protects against enzymatic degradation. bachem.comnih.gov |
Biological Activities and Biofunctional Profiling of Nigroain D3
Antimicrobial Activity Spectrum and Potency
Nigroain-D3 demonstrates a targeted range of antimicrobial capabilities, with documented efficacy against both bacterial and fungal pathogens. novoprolabs.comresearchgate.net Its potency is typically quantified through standardized laboratory assays that determine the concentration required to inhibit or kill microbial cells.
The antibacterial properties of this compound have been primarily observed against Gram-positive bacteria. karishmakaushiklab.com The distinct structural differences between Gram-positive and Gram-negative bacteria, particularly the presence of an outer membrane in Gram-negative organisms, often lead to varied susceptibility to antimicrobial peptides. researchgate.net
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness, defined as the lowest concentration of the compound that visibly inhibits the growth of a microorganism after a specific incubation period. oup.comoup.com Research findings indicate that this compound exhibits inhibitory activity against the Gram-positive bacterium Bacillus subtilis. Specifically, the MIC for this compound against B. subtilis has been reported as 55 µg/ml. americanchemicalsuppliers.com Information regarding its activity against Gram-negative bacteria is not detailed in the reviewed scientific literature.
| Bacterial Strain (Gram-Positive) | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Bacillus subtilis | 55 µg/ml | americanchemicalsuppliers.com |
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population within a set period. numberanalytics.com This metric is determined by subculturing aliquots from the wells of an MIC assay that show no visible growth onto antibiotic-free agar (B569324) plates. nih.gov After incubation, the number of surviving colony-forming units (CFU) is counted to determine the concentration at which bactericidal activity occurs. nih.govd-nb.info While this is a standard method for evaluating bactericidal potential, specific MBC values for this compound have not been reported in the reviewed scientific literature.
Time-kill kinetic assays provide detailed information on the pharmacodynamic interaction between an antimicrobial agent and a microorganism over time. uem.br These studies involve exposing a standardized inoculum of bacteria to various concentrations of the antimicrobial compound (e.g., 1x, 2x, 4x the MIC) and then measuring the number of viable cells at different time points. d-nb.info The results, plotted as log10 CFU/mL versus time, reveal whether an agent is bactericidal (causing a ≥3-log10 reduction in CFU/mL) or bacteriostatic and how quickly the killing occurs. uem.br Specific time-kill kinetic data for this compound are not available in the currently reviewed literature.
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. novoprolabs.comresearchgate.net This dual action is a characteristic of many antimicrobial peptides found in nature.
Antifungal susceptibility is evaluated using assays similar to those for bacteria, such as broth microdilution methods, to determine the MIC. nih.gov These tests measure the ability of a compound to inhibit the growth of a specific fungal pathogen. For this compound, its antifungal efficacy has been quantified against the yeast Candida albicans. The MIC of this compound against Candida albicans (strain ATCC2002) was determined to be 110 µg/ml. americanchemicalsuppliers.com
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans ATCC2002 | 110 µg/ml | americanchemicalsuppliers.com |
Antifungal Activity against Specific Fungal Pathogens
Inhibition of Fungal Growth and Spore Germination
No specific data was found regarding the inhibition of fungal growth or spore germination by this compound.
Anti-biofilm Activity and Biofilm Eradication Studies
Information regarding the ability of this compound to inhibit the formation of biofilms is not available in the current scientific literature.
There is no available research on the capacity of this compound to disrupt pre-existing, mature biofilms.
Inhibition of Biofilm Formation
Antioxidant Activity (based on related Nigroains)
While direct studies on this compound are limited, research into related peptides from the Nigroain family, specifically Nigroain-B-MS1 and Nigroain-C-MS1, has revealed significant antioxidant properties. oup.comnih.govcapes.gov.br These peptides, discovered in the skin secretions of certain East Asian frog species, are considered potential candidates for the development of novel antioxidant agents. oup.comnih.govcapes.gov.br The antioxidant potential of peptides is often linked to their amino acid composition, sequence, and structure. oup.commdpi.com
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant capacity of Nigroain peptides has been evaluated using common in vitro assays that measure their ability to scavenge stable free radicals. Two such assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonicacid)) assays.
Studies have shown that at a concentration of 50 μM, both Nigroain-B-MS1 and Nigroain-C-MS1 exhibit potent free radical scavenging activity. oup.comnih.govcapes.gov.br Nigroain-B-MS1 demonstrated a 99.7% scavenging rate in the DPPH assay and a 68.3% rate in the ABTS assay. oup.comnih.govcapes.gov.br Similarly, Nigroain-C-MS1 showed a 99.8% scavenging rate against DPPH and a 58.3% rate against ABTS radicals. oup.comnih.govcapes.gov.br These findings highlight their potential as effective free radical scavengers. oup.com
Table 1: Free Radical Scavenging Activity of Nigroain Peptides (Note: Data based on related Nigroain compounds, not this compound)
| Compound | Concentration | DPPH Scavenging Rate | ABTS Scavenging Rate |
| Nigroain-B-MS1 | 50 μM | 99.7% | 68.3% |
| Nigroain-C-MS1 | 50 μM | 99.8% | 58.3% |
Reactive Oxygen Species (ROS) Modulation in Cellular Models
Reactive oxygen species (ROS) are chemically reactive molecules derived from oxygen that, at high levels, can cause damage to cells, a condition known as oxidative stress. researchgate.netresearchgate.net Antioxidant peptides derived from amphibian skin are considered part of a defense system that can neutralize these harmful molecules. oup.comresearchgate.net
While specific studies on this compound's effect on ROS in cellular models have not been identified, the broader class of amphibian-derived antioxidant peptides (AOPs) is known to protect against oxidative damage. researchgate.netresearchgate.net These peptides can scavenge free radicals, thereby preventing the cellular damage associated with a variety of health conditions. researchgate.net The antioxidant activity of peptides is influenced by their amino acid composition, with residues like cysteine, tyrosine, and tryptophan playing key roles in neutralizing ROS. oup.comresearchgate.net The promising free radical scavenging results for Nigroain-B-MS1 and Nigroain-C-MS1 suggest they could potentially modulate ROS levels in a cellular environment, although further in vivo studies would be necessary to confirm this. oup.comresearchgate.net
Modulation of Host Immune Responses (Mechanistic, not Clinical)
Extensive searches for scientific literature detailing the mechanistic modulation of host immune responses by this compound did not yield specific studies on this topic. While the peptide is categorized broadly as having potential immunomodulatory activity in some databases, primary research articles focusing on its direct effects on immune cells or its anti-inflammatory properties in vitro are not available in the public domain. frontiersin.org
Immunomodulatory Effects on Immune Cells
There is currently no published research that specifically investigates the immunomodulatory effects of this compound on various immune cells such as macrophages, lymphocytes, neutrophils, or dendritic cells. Therefore, detailed information on its impact on immune cell proliferation, differentiation, activation, or the secretion of cytokines by these cells is not available.
Anti-inflammatory Properties in In Vitro Models
Similarly, there is a lack of specific studies on the anti-inflammatory properties of this compound in in vitro models. Research detailing its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, or inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1beta (IL-1β) in cell-based assays has not been found.
While the broader class of antimicrobial peptides, to which this compound belongs, is known to possess immunomodulatory and anti-inflammatory functions, specific data for this compound is absent. The primary focus of the available research on this compound has been on its antimicrobial activities. novoprolabs.comamericanchemicalsuppliers.comresearchgate.net
Mechanisms of Action of Nigroain D3 at the Molecular and Cellular Level
Intracellular Targets and Pathways
Modulation of Enzyme Activities and Metabolic Pathways
Further investigation into the origins of the name "Nigroain-D3" may be necessary to determine if it is referred to by an alternative designation in scientific literature. Until such information becomes available, a detailed analysis of its molecular and cellular mechanisms of action remains unfeasible.
Structure Activity Relationship Sar Studies of Nigroain D3
Design and Synthesis of Nigroain-D3 Analogs and Derivatives
The rational design of peptide analogs is a cornerstone of medicinal chemistry, aiming to enhance activity, stability, and target selectivity while potentially reducing toxicity. For a peptide like this compound, this involves chemical synthesis of modified versions to probe the function of its constituent amino acids.
Amino acid substitution is a powerful technique to evaluate the contribution of individual residues to a peptide's biological activity. Alanine (B10760859) scanning is the most common form of this method, where each amino acid residue in the native peptide sequence is systematically replaced with an alanine. Alanine is chosen because its small, non-polar side chain is generally considered to be functionally neutral, removing the specific functionality of the original residue without introducing significant steric or electronic perturbations.
While specific alanine scanning data for this compound is not extensively published, the findings from such a study would typically be presented as follows:
Table 1: Illustrative Example of Alanine Scanning Data for this compound This table is a hypothetical representation of how alanine scanning results would be displayed and does not represent actual experimental data.
| Original Residue & Position | Substituted Analog | Change in Minimum Inhibitory Concentration (MIC) vs. Wild-Type | Inferred Role of Original Residue |
|---|---|---|---|
| Cys-X | Ala-X | Significant Increase | Critical for structural integrity via disulfide bond |
| Lys-Y | Ala-Y | Moderate Increase | Contributes to cationic charge and electrostatic interactions |
| Trp-Z | Ala-Z | Significant Increase | Important for hydrophobic interactions with membranes |
Truncation analysis involves synthesizing shorter versions of a peptide by systematically removing amino acids from either the N-terminus or the C-terminus. This method helps to identify the minimal sequence length required for biological activity. If a truncated analog retains full or partial activity, it suggests that the removed portion is not essential. This approach is particularly useful for developing smaller, more cost-effective peptide therapeutics.
Deletion analogs are created by removing one or more internal residues. This can provide insight into the importance of specific domains or the spacing between critical residues. For instance, deleting a residue from a helical peptide could disrupt its structure and, consequently, its function.
Table 2: Hypothetical Truncation Analysis of this compound This table illustrates how data from a truncation study would be presented. It is for informational purposes only and is not based on published experimental results.
| This compound Analog | Sequence Modification | Relative Antimicrobial Activity (%) | Conclusion |
|---|---|---|---|
| ND3-(1-20) | C-terminal truncation | 100% | C-terminal region may not be essential |
| ND3-(5-25) | N-terminal truncation | 10% | N-terminal residues are critical for activity |
Chimeric peptide design involves combining sequences from two or more different parent peptides to create a new hybrid molecule. nih.govmdpi.comnih.gov The goal is to merge desirable properties from each parent, such as the high potency of one peptide and the stability or target specificity of another. nih.govnih.gov For example, a potent antimicrobial sequence from this compound could be fused with a cell-penetrating peptide sequence to enhance its uptake into target cells. biorxiv.org This strategy allows for the creation of novel peptides with enhanced or entirely new functionalities that are not present in the original molecules. nih.govmdpi.com
Truncation and Deletion Analogs
Impact of Specific Residues on Biological Activities
Cysteine is a unique amino acid due to its thiol side chain, which can form a covalent disulfide bond with another cysteine residue. nih.govfrontiersin.org In many peptides and proteins, these disulfide bridges are essential for stabilizing the tertiary structure. researchgate.net The formation of one or more disulfide bonds can constrain the peptide into a specific, biologically active conformation, which can be crucial for its interaction with microbial membranes or intracellular targets. This structural rigidity often enhances the peptide's stability by making it more resistant to degradation by proteases. The redox state of cysteine residues can also act as a regulatory switch for protein function. nih.gov
In the context of this compound, the number and position of any cysteine residues would be critical determinants of its structure and stability. Investigating analogs where cysteines are replaced (e.g., with serine or alanine) would clarify the importance of disulfide bonding for its antimicrobial function.
The biological activity of most antimicrobial peptides is governed by a balance of three key physicochemical properties:
Cationicity: This refers to the net positive charge of the peptide, typically provided by lysine (B10760008) and arginine residues. novoprolabs.com A positive charge is crucial for the initial electrostatic attraction of the peptide to the negatively charged components of microbial cell membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).
Hydrophobicity: This property is determined by the presence of non-polar amino acids such as tryptophan, phenylalanine, leucine, and isoleucine. After the initial electrostatic binding, the hydrophobic residues facilitate the insertion of the peptide into the lipid bilayer of the cell membrane, leading to disruption and cell death. researchgate.net
Amphipathicity: This describes the spatial separation of charged/polar residues and hydrophobic/non-polar residues within the peptide's secondary structure (e.g., an α-helix or β-sheet). This arrangement allows one face of the structure to interact with the aqueous environment while the other face interacts with the non-polar lipid core of the membrane, a key factor in membrane permeabilization. researchgate.net
Structure-activity relationship studies on antimicrobial peptides frequently involve creating analogs with altered charge or hydrophobicity to optimize this balance. researchgate.net For this compound, modulating these properties through amino acid substitutions would be a key strategy to enhance its potency and spectrum of activity. For example, replacing a neutral amino acid with lysine would increase cationicity, while substituting a polar residue with tryptophan would increase hydrophobicity.
Role of Cysteine Residues in Activity and Stability
Influence of Secondary Structure on Activity
The biological activity of antimicrobial peptides (AMPs) is intrinsically linked to their secondary structure. researchgate.net this compound, with the amino acid sequence Cys-Val-His-Trp-Gln-Thr-Asn-Thr-Ala-Arg-Thr-Ser-Cys-Ile-Gly-Pro, possesses key structural features that are common among AMPs and crucial for their mechanism of action. novoprolabs.com The propensity of AMPs to adopt specific secondary structures, such as α-helices or β-sheets, upon interacting with microbial membranes is a determining factor in their antimicrobial efficacy. nih.govitrithuc.vn
Studies on peptides with varying secondary structures have shown that helical peptides tend to exhibit strong antibacterial activity. itrithuc.vnvnu.edu.vn However, a very high helical propensity can sometimes be correlated with increased hemolytic activity, meaning it can also damage host red blood cells. itrithuc.vnvnu.edu.vn In contrast, peptides with a β-sheet or random coil structure may show reduced or altered activity profiles. itrithuc.vn For instance, a β-sheet structure might lead to a partial loss of biological activity, while a random coil peptide could have weaker activity against certain types of bacteria. itrithuc.vn
The table below presents a comparison of this compound with other members of the Nigroain family. This comparison highlights the variations in their primary sequences, which in turn are expected to influence their secondary structures and, consequently, their biological activities.
Table 1: Comparison of Selected Nigroain Peptides
| Peptide Name | Amino Acid Sequence | Length (aa) | Source | Reported Activity |
| This compound | CVHWQTNTARTSCIGP | 16 | Rana nigrovittata | Antibacterial, Antifungal novoprolabs.com |
| Nigroain-I | - | 64 | Hylarana nigrovittata | Antimicrobial uniprot.org |
| Nigroain-L | FTMKKSLFLILFLGAIPLSMC | 21 | - | - unal.edu.co |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity. tandfonline.comresearchgate.net These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures to enhance their potency and selectivity. tandfonline.comresearchgate.net
A QSAR model is a mathematical equation that relates physicochemical properties or structural features of a molecule to its biological activity. benthamdirect.com In the context of antimicrobial peptides, these models can help identify the key determinants of their activity, such as charge, hydrophobicity, and amphipathicity. benthamdirect.com 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional arrangement of atoms and the steric and electrostatic fields they generate. tandfonline.com These models can provide a more detailed and visually intuitive understanding of the structure-activity relationships, often represented by contour maps that highlight regions where modifications to the molecule would likely lead to improved activity. tandfonline.comtandfonline.com
Despite the power of these computational tools, a review of the current scientific literature reveals a lack of specific QSAR or 3D-QSAR models developed for this compound. While general QSAR studies have been conducted on various classes of antimicrobial peptides, dedicated models for the Nigroain family, and specifically for this compound, have not been reported. researchgate.netnih.gov The development of such models would be a valuable future endeavor, as it could accelerate the design of novel analogs of this compound with potentially enhanced antimicrobial properties and improved therapeutic profiles.
Synthetic Methodologies and Bioproduction of Nigroain D3 and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Optimization for Nigroain-D3
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides like this compound. This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The presence of multiple reactive side chains in the this compound sequence, particularly Cysteine (Cys), Histidine (His), Tryptophan (Trp), and Arginine (Arg), necessitates careful optimization of the SPPS protocol to minimize side reactions and maximize yield and purity.
The choice of resin is critical in SPPS as it determines the C-terminal functionality of the cleaved peptide and influences the conditions required for final cleavage. For the synthesis of this compound with a C-terminal proline amide, a Rink Amide resin is a suitable choice.
The selection of protecting groups for the amino acid side chains is equally crucial, especially for the sensitive residues in this compound. The trityl (Trt) group is a common and effective protecting group for the sulfhydryl moieties of the two cysteine residues. sigmaaldrich.combachem.com For other residues, standard acid-labile protecting groups are employed.
The coupling of amino acids is typically mediated by activating agents to form a reactive species that readily forms a peptide bond. A combination of a coupling reagent and an additive is often used to enhance efficiency and suppress racemization.
Table 1: Proposed Protecting Groups and Coupling Strategy for this compound SPPS
| Amino Acid | Side Chain Protecting Group | Coupling Reagent/Additive Recommendation | Rationale |
| Cys | Trityl (Trt) | HCTU/DIPEA | Trt is widely used for Cys protection and is removable by TFA. sigmaaldrich.combachem.com HCTU is an efficient coupling reagent. |
| Val | None | HCTU/DIPEA | Standard coupling conditions are sufficient. |
| His | Trityl (Trt) | HCTU/DIPEA | Trt protection of the imidazole (B134444) ring prevents side reactions. thermofisher.com |
| Trp | Boc (tert-butyloxycarbonyl) | HCTU/DIPEA | The Boc group on the indole (B1671886) nitrogen prevents modification during TFA cleavage. sigmaaldrich.com |
| Gln | Trityl (Trt) | HCTU/DIPEA | Trt protection of the amide side chain prevents dehydration. rsc.org |
| Thr | tert-butyl (tBu) | HCTU/DIPEA | The tBu ether is a standard protecting group for threonine. rsc.org |
| Asn | Trityl (Trt) | HCTU/DIPEA | Trt protection of the amide side chain prevents dehydration. rsc.org |
| Ala | None | HCTU/DIPEA | Standard coupling conditions are sufficient. |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | HCTU/DIPEA | Pbf is a standard protecting group for arginine, readily cleaved by TFA. rsc.org |
| Ser | tert-butyl (tBu) | HCTU/DIPEA | The tBu ether is a standard protecting group for serine. rsc.org |
| Ile | None | HCTU/DIPEA | Standard coupling conditions are sufficient. |
| Gly | None | HCTU/DIPEA | Standard coupling conditions are sufficient. |
| Pro | None | HCTU/DIPEA | Standard coupling conditions are sufficient. |
HCTU: (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate), DIPEA: N,N-Diisopropylethylamine
Once the peptide chain is fully assembled, it must be cleaved from the resin, and all side-chain protecting groups must be removed. This is typically accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com The presence of sensitive residues like Cys, Trp, and Arg in this compound makes the composition of the cleavage cocktail critical to prevent side reactions such as alkylation and oxidation. sigmaaldrich.com
A common issue with tryptophan-containing peptides is modification by reactive cationic species generated during cleavage. sigmaaldrich.com Similarly, the thiol group of cysteine can be susceptible to side reactions. Therefore, a cocktail of scavengers is added to the TFA to quench these reactive intermediates.
Table 2: Recommended Cleavage Cocktail for this compound
| Reagent | Component | Volume % | Function |
| Reagent K | Trifluoroacetic acid (TFA) | 82.5 | Cleaves the peptide from the resin and removes protecting groups. |
| Water | 5 | Scavenger. | |
| Phenol | 5 | Scavenger, protects Tyr (if present). | |
| Thioanisole | 5 | Scavenger, protects Trp and Met (if present). | |
| 1,2-Ethanedithiol (EDT) | 2.5 | Scavenger, protects Cys. |
The use of Reagent K or a similar cocktail is highly recommended for peptides containing Cys, Met, Trp, and Arg to ensure the integrity of the final product. sigmaaldrich.compeptide.com The cleavage reaction is typically carried out for 2-4 hours at room temperature. Following cleavage, the peptide is precipitated with cold diethyl ether, purified, and lyophilized.
Resin Selection and Coupling Strategies
Ligated Peptide Synthesis Techniques (e.g., Native Chemical Ligation)
For the synthesis of larger peptides or proteins, or to overcome difficulties in a long SPPS run, segment-based ligation techniques are employed. Native Chemical Ligation (NCL) is a powerful method that allows for the coupling of two unprotected peptide fragments in aqueous solution. vanderbilt.edunih.gov One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine residue.
Recombinant Expression Systems for this compound Production (e.g., Bacterial, Yeast, Mammalian Cell Systems)
For large-scale production, recombinant expression systems offer a cost-effective alternative to chemical synthesis. Escherichia coli is a commonly used host due to its rapid growth and high expression levels. scielo.br However, producing small, cysteine-rich peptides like this compound in E. coli can be challenging. The reducing environment of the E. coli cytoplasm can prevent the formation of the essential disulfide bond in this compound. nih.gov
To overcome this, several strategies can be employed:
Fusion Proteins: this compound can be expressed as a fusion protein with a larger, more soluble partner like glutathione (B108866) S-transferase (GST) or thioredoxin (Trx). tandfonline.com This can enhance solubility and prevent degradation. The fusion tag is later removed by enzymatic cleavage.
Periplasmic Expression: Targeting the peptide to the more oxidizing environment of the E. coli periplasm can facilitate disulfide bond formation. google.com
Engineered Strains: Using engineered E. coli strains, such as the SHuffle® strains, which have a more oxidizing cytoplasm and express disulfide bond isomerases, can promote correct folding and disulfide bond formation. nih.govresearchgate.net
Yeast systems, such as Pichia pastoris, are also effective for producing cysteine-rich peptides, as their secretory pathway can facilitate proper folding and disulfide bond formation. researchgate.net Mammalian cell systems can also be used, particularly for producing peptides with complex post-translational modifications, though this is generally more expensive and time-consuming.
Purification Strategies for Synthetic and Recombinant this compound
Regardless of the production method, a robust purification strategy is essential to obtain highly pure this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. The crude peptide, after cleavage and precipitation, is dissolved in an appropriate buffer and loaded onto a C18 column. The peptide is then eluted using a gradient of an organic solvent, typically acetonitrile, in water, both containing a small amount of an ion-pairing agent like TFA.
For recombinant this compound, purification often involves multiple steps. If a fusion tag is used, the first step is typically affinity chromatography. For example, a His-tagged fusion protein can be purified using a nickel-nitrilotriacetic acid (Ni-NTA) resin. tandfonline.comasm.org After cleavage of the tag, a second purification step, such as ion-exchange chromatography or RP-HPLC, is used to separate the target peptide from the tag and the protease. Size-exclusion chromatography can also be employed to remove aggregates and separate the peptide based on size. nih.gov
Strategies for Isotopic Labeling for Biophysical Studies
Biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable for studying the structure, dynamics, and interactions of peptides like this compound. genscript.comjpt.com These studies often require the incorporation of stable isotopes, such as ¹³C, ¹⁵N, and ²H (deuterium).
For chemically synthesized peptides, isotopic labeling is achieved by incorporating one or more amino acids that are enriched with the desired isotope during SPPS. qyaobio.comsigmaaldrich.com This allows for site-specific labeling, which can be used to probe specific regions of the peptide. Fmoc-protected, isotopically labeled amino acids are commercially available for this purpose. sigmaaldrich.com
In recombinant expression, uniform labeling is achieved by growing the host organism in a minimal medium where the sole carbon source (e.g., glucose) and/or nitrogen source (e.g., ammonium (B1175870) chloride) is isotopically enriched with ¹³C and/or ¹⁵N, respectively. sigmaaldrich.com This results in the incorporation of the stable isotope throughout the entire peptide. Selective labeling of specific amino acid types can also be achieved by adding a mixture of labeled and unlabeled amino acids to the growth medium. These labeling strategies are crucial for detailed structural and dynamic studies of this compound. cpcscientific.com
Preclinical in Vitro and in Vivo Mechanistic Studies
In Vitro Studies in Mammalian Cell Lines
In vitro studies using mammalian cell lines are crucial for understanding the therapeutic potential and mechanism of action of a peptide like Nigroain-D3. These experiments help to elucidate its selectivity for microbial targets over host cells and to track its behavior within the cellular environment.
Selectivity and Specificity towards Microbial vs. Mammalian Cells (Mechanistic Focus)
The therapeutic utility of any antimicrobial agent hinges on its ability to selectively target pathogens while minimizing damage to host tissues. For antimicrobial peptides, this selectivity is often governed by fundamental differences between microbial and mammalian cell membranes, as well as the peptide's own physicochemical properties such as cationicity, amphipathicity, and structure.
While specific cytotoxicity and hemolytic data for this compound are not extensively documented in publicly available literature, its known antimicrobial activities against the Gram-positive bacterium Bacillus subtilis and the yeast Candida albicans provide a basis for mechanistic inference. The general mechanism for many AMPs involves an initial electrostatic attraction to the negatively charged components of microbial membranes (like lipopolysaccharides in Gram-negative bacteria or teichoic acids in Gram-positive bacteria), followed by membrane disruption or translocation. researchgate.netmdpi.comnih.gov Mammalian cell membranes, in contrast, are typically zwitterionic (electrically neutral) at physiological pH and rich in cholesterol, which can reduce the efficacy of membrane-disrupting peptides. nih.gov
Studies on other frog skin peptides, including members of the broader Nigroain family, have shown that hemolytic and cytotoxic activities can vary significantly. For instance, Nigrosin-6VL was found to have its therapeutic index improved through structural modifications that enhanced its cationicity while preserving its core structure. mdpi.com Other research has demonstrated that a peptide's toxicity against cultured mammalian cells does not always correlate directly with its hemolytic activity against red blood cells, suggesting different mechanisms of interaction. nih.gov Given this context, this compound's selectivity likely arises from these well-established principles, though direct experimental validation is required.
Table 1: Known Antimicrobial Activity of this compound
| Target Organism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Gram-positive bacterium | 55 µg/mL |
| Candida albicans | Yeast (Fungus) | 110 µg/mL |
Data derived from available biochemical databases.
Table 2: Comparative Hemolytic and Cytotoxic Activities of Amphibian Peptides
| Peptide (Source) | Hemolytic Activity (vs. Human RBCs) | Cytotoxicity (vs. Mammalian Cell Line) |
|---|---|---|
| This compound | Data not available | Data not available |
| Nigroain-K2 (H. nigrovittata) | High | Data not available |
| Nigroain-B-MS1 (H. maosuoensis) | Weak | Low |
| Nigroain-C-MS1 (H. maosuoensis) | Weak | Low |
| Melittin (Honeybee) | High | High |
This table provides comparative data from related peptides to illustrate the range of activities observed in amphibian AMPs. Data for this compound is currently unavailable.
Subcellular Localization Studies within Host Cells
Understanding where a peptide localizes within a host cell is key to uncovering its full range of biological effects, including potential intracellular mechanisms of action or off-target toxicities. For many AMPs, the primary target is the cell membrane. However, a growing body of evidence shows that some peptides can translocate across the membrane without causing complete lysis and then interact with internal components. researchgate.netfrontiersin.org
Specific studies tracking the subcellular localization of this compound in mammalian cells have not been reported. However, research on other cyclic peptides, particularly those rich in tryptophan and arginine, has shown that they can penetrate the bacterial cytoplasm without causing significant membrane permeabilization. researchgate.net These peptides may then interfere with essential intracellular processes such as DNA replication or protein synthesis. frontiersin.org It is plausible that this compound could follow a similar path, using its structural features to enter host cells. Investigating this would require techniques such as fluorescence microscopy with a labeled version of the peptide to visualize its distribution within different cellular compartments.
In Vivo Model Systems (Proof-of-Concept for Activity Mechanisms)
While in vitro assays provide foundational data, in vivo models are essential to confirm whether a peptide's mechanism of action holds true in a complex biological system. These models offer insights into stability, biodistribution, and interactions with the host immune system.
Murine Models of Microbial Infection (e.g., topical, localized infections)
There are currently no published studies detailing the use of this compound in murine or other animal models of infection. However, the efficacy of other anuran peptides in such models provides a strong proof-of-concept for their therapeutic potential. For example, several cyclic peptides from frogs have demonstrated potent in vivo activity against Staphylococcus aureus in murine wound infection models. asm.org In one notable study, the peptide pYR, a trypsin inhibitor with immunomodulatory properties, led to complete bacterial clearance. asm.org Another peptide, a phylloseptin, significantly reduced mortality in mice infected systemically with S. aureus. frontiersin.org These findings suggest that peptides like this compound, which are active against Gram-positive pathogens, could be effective in models of topical or localized skin infections.
Studies on Peptide Stability and Degradation in Biological Fluids (e.g., plasma, tissue homogenates)
A major hurdle for peptide-based therapeutics is their susceptibility to degradation by proteases present in biological fluids like blood plasma. Structural modifications that enhance stability are therefore highly sought after. The cyclic structure of this compound, conferred by its N-terminal disulfide bridge, is a key feature that likely enhances its resistance to proteolytic degradation. mdpi.comuq.edu.au
Studies on other disulfide-rich cyclic peptides have consistently shown that cyclization dramatically improves serum stability. uq.edu.auresearchgate.netnih.gov For example, grafting a linear antimicrobial peptide into a stable, cyclic "cyclotide" scaffold increased its serum half-life from 13 minutes to over 7 hours. researchgate.net While the precise half-life of this compound in plasma has not been experimentally determined, its cyclic nature strongly suggests it possesses greater stability than a comparable linear peptide, making it a more robust candidate for in vivo applications.
Table 3: Serum Stability of Peptides Based on Structure
| Peptide Type | Typical Serum Half-Life | Key Structural Feature(s) |
|---|---|---|
| Linear Peptides | Short (minutes) | Unprotected N- and C-termini |
| This compound (Predicted) | Enhanced | N-terminal disulfide-cyclized loop |
| Disulfide-Cyclized Peptides | Enhanced (minutes to hours) | Covalent disulfide bond(s) |
| Backbone-Cyclized Peptides (Cyclotides) | Long (many hours) | Head-to-tail cyclic backbone, disulfide knot |
This table illustrates the established relationship between peptide structure and serum stability. The stability for this compound is a prediction based on its known structure.
Investigation of Host-Peptide Interactions beyond direct antimicrobial action
Beyond directly killing microbes, many AMPs from frog skin function as host defense peptides (HDPs) that can modulate the host's own immune response. capes.gov.brfrontiersin.orgnih.gov These immunomodulatory effects can be as crucial to clearing an infection as direct antimicrobial activity. Documented effects for various frog peptides include acting as chemoattractants for immune cells like macrophages and neutrophils, and stimulating or suppressing the production of cytokines (e.g., TNF-α, interleukins) to orchestrate an appropriate inflammatory response. nih.govresearchgate.net
For example, some anuran peptides have been shown to promote the activation and tumor-killing ability of lymphocytes in mice. nih.gov While no specific immunomodulatory functions have been ascribed to this compound, its origin as a skin defense peptide makes it a probable candidate for such activity. Future in vivo studies could investigate its ability to recruit immune cells to an infection site or modulate local and systemic cytokine levels, which would provide a more complete picture of its therapeutic mechanism.
Table of Compounds
Computational Approaches and Biophysical Characterization for Nigroain D3 Research
Molecular Dynamics (MD) Simulations for Conformational Analysis and Membrane Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. springernature.comnih.gov For a peptide like Nigroain-D3, MD simulations can provide invaluable insights into its structural flexibility and its dynamic interactions with biological membranes, which are often its primary target.
The process involves creating a computational model of the peptide and its environment, such as a lipid bilayer mimicking a bacterial cell membrane, solvated in water. By solving Newton's equations of motion for the system, a trajectory of atomic positions and velocities is generated. uantwerpen.bebrazilianjournals.com.br Analysis of this trajectory can reveal:
Conformational Landscapes: How the peptide folds and changes its three-dimensional shape in different environments (e.g., in water versus embedded in a membrane). mdpi.comnih.gov This is crucial for understanding how its structure relates to its function.
Membrane Insertion and Pore Formation: The precise mechanism by which this compound might disrupt a bacterial membrane, including the orientation it adopts and the structural changes it induces in the lipid bilayer.
Stability of Key Interactions: Identifying which amino acid residues are critical for maintaining the peptide's structure or for its interaction with lipids or target proteins. researchgate.netnih.gov
An MD simulation setup for this compound would involve defining parameters such as temperature, pressure, and the force field (the set of equations describing the energy of the system). The simulation would be run for a timescale sufficient to observe relevant biological events, often ranging from nanoseconds to microseconds. uiuc.edu
Table 1: Illustrative Example of MD Simulation Parameters for a Peptide Study
| Parameter | Example Value | Description |
| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to calculate the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Defines the properties of the water molecules used for solvation. |
| System Size | ~100,000 atoms | Includes the peptide, lipid bilayer, water, and ions. |
| Simulation Time | 500 ns - 2 µs | The total duration of the simulation. |
| Temperature | 310 K | Physiological temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
Docking Studies with Potential Molecular Targets (e.g., Proteins, Lipids)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, such as a protein or lipid). mdpi.com This method is essential for identifying potential molecular targets and understanding the specific interactions that drive the peptide's biological activity. mdpi.com
For this compound, docking studies could be used to:
Screen Potential Protein Targets: Test its binding affinity against a library of known bacterial proteins to hypothesize its mechanism of action beyond membrane disruption. pmfst.hr
Analyze Lipid Interactions: Investigate how it specifically interacts with different types of lipid molecules found in bacterial versus mammalian cell membranes, which could explain its selective toxicity. nih.govnih.gov
Guide Drug Design: Understand the key amino acid residues involved in binding, which can inform the design of more potent or specific peptide analogues. bio-rad.com
The process involves using a scoring function to rank different binding poses based on their energetic favorability. mdpi.com The results provide a binding affinity score (often in kcal/mol) and a visual model of the interaction, highlighting hydrogen bonds, hydrophobic interactions, and electrostatic contacts. mdpi.compmfst.hr
Table 2: Illustrative Example of Docking Results for a Peptide Against a Target Protein
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Peptide) | Key Interacting Residues (Protein) |
| Example Target A | -8.5 | Arg10, Trp4 | Asp112, Tyr88 |
| Example Target B | -7.2 | His3, Cys1, Cys13 | Glu45, Leu50 |
| Example Target C | -6.1 | Val2, Ile14 | Phe210, Trp212 |
De Novo Peptide Design and Optimization via Computational Methods
De novo (from scratch) peptide design uses computational algorithms to create entirely new peptide sequences with desired properties. nih.gov Starting with a template like this compound, these methods can be used to design next-generation antimicrobial peptides with enhanced activity, stability, or specificity.
Computational design pipelines often involve:
Defining Objectives: Specifying the desired characteristics, such as increased positive charge to target bacterial membranes or specific structural motifs (e.g., a stable alpha-helix). frontiersin.org
Sequence Generation: Using algorithms, sometimes aided by machine learning, to generate vast libraries of new peptide sequences. elifesciences.orgbiorxiv.org
In Silico Screening: Computationally folding the designed peptides and using docking and MD simulations to predict their structure, stability, and interaction with targets. rsc.org
Selection and Synthesis: Selecting the most promising candidates for chemical synthesis and experimental validation. nih.gov
This approach accelerates the discovery of novel therapeutic peptides by exploring a much wider chemical space than is possible through manual modification alone. elifesciences.org
Advanced Spectroscopic and Microscopic Techniques for Interaction Studies
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. youtube.com It is the gold standard for quantifying the kinetics of a binding event. nuvisan.com To study this compound, one molecule (e.g., a target protein or a model membrane) is immobilized on a sensor chip, and the peptide is flowed over the surface. bio-rad.com Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram. youtube.com
SPR analysis provides:
Association Rate (k_on): The rate at which the peptide binds to its target.
Dissociation Rate (k_off): The rate at which the peptide-target complex decays.
Affinity (K_D): The equilibrium dissociation constant (calculated as k_off/k_on), which indicates the strength of the interaction. A lower K_D value signifies a stronger binding affinity. bio-rad.com
This technique is invaluable for confirming binding, determining interaction strength, and screening for optimized peptide variants with improved binding characteristics. nuvisan.combiosensingusa.com
Table 3: Illustrative Example of SPR Kinetic Data for a Peptide-Target Interaction
| Peptide Variant | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
| This compound (WT) | 1.5 x 10⁵ | 2.0 x 10⁻³ | 13.3 |
| Variant 1 | 2.2 x 10⁵ | 1.8 x 10⁻³ | 8.2 |
| Variant 2 | 1.3 x 10⁵ | 5.0 x 10⁻³ | 38.5 |
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event. biosensingusa.com By titrating a solution of this compound into a sample cell containing its molecular target, ITC can provide a complete thermodynamic profile of the interaction. youtube.commedsci.org
The key parameters obtained from an ITC experiment are:
Binding Affinity (K_a): The association constant, a measure of binding strength. gpcrmd.org
Enthalpy Change (ΔH): The heat change upon binding, indicating the types of bonds being formed and broken. uantwerpen.be
Entropy Change (ΔS): The change in the system's disorder upon binding.
Stoichiometry (n): The ratio of peptide to target molecules in the resulting complex. uantwerpen.be
This thermodynamic data is crucial for understanding the fundamental forces (e.g., hydrogen bonds, hydrophobic interactions) that drive the binding process, providing a deeper level of insight than kinetics alone. uantwerpen.be
Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of visualizing surfaces at the nanoscale. creative-biostructure.com It uses a sharp mechanical probe to scan the surface of a sample, generating a three-dimensional topographical map. medsci.orgmdpi.com For a membrane-active peptide like this compound, AFM is exceptionally useful for directly observing the physical damage it inflicts on model lipid bilayers. dlr.de
AFM studies can visualize:
Membrane Roughening: Early-stage interactions where the peptide begins to associate with and disrupt the smooth surface of the lipid bilayer. mdpi.com
Pore Formation: The creation of distinct holes or channels in the membrane, a common mechanism for antimicrobial peptides. tubitak.gov.tr
Membrane Lysis: The complete disintegration of the membrane structure at higher peptide concentrations.
By imaging the membrane over time after the introduction of the peptide, AFM can reveal the dynamics of the disruptive process, providing direct visual evidence to complement the mechanisms suggested by computational and spectroscopic methods. nih.gov
Future Research Directions and Potential Applications of Nigroain D3
Exploration of Synergistic Effects with Conventional Antimicrobials
A crucial area of future investigation lies in the synergistic potential of Nigroain-D3 with existing antimicrobial drugs. The emergence of multidrug-resistant pathogens necessitates novel therapeutic strategies, and combination therapies are a promising approach. Research would focus on determining if this compound can enhance the efficacy of conventional antibiotics, potentially allowing for lower, less toxic doses of these drugs and combating resistance mechanisms.
Detailed studies would involve checkerboard assays to quantify the fractional inhibitory concentration (FIC) index, which determines whether the combination is synergistic, additive, or antagonistic. These investigations would span a range of clinically relevant bacteria and fungi. For instance, while this compound is known to be effective against Bacillus subtilis and Candida albicans, its synergistic action with antibiotics against these and other microbes like Staphylococcus aureus and Pseudomonas aeruginosa remains to be explored. americanchemicalsuppliers.comresearchgate.net
Development of Novel Delivery Systems for Enhanced Bioavailability (Research Focus)
A significant hurdle for many peptide-based therapeutics, including this compound, is their limited bioavailability. Peptides are often susceptible to degradation by proteases and may have difficulty crossing biological membranes. Future research will need to concentrate on developing innovative delivery systems to overcome these challenges.
Key Research Areas:
Encapsulation Technologies: Liposomes, nanoparticles, and microspheres could protect this compound from enzymatic degradation and facilitate its targeted delivery to infection sites.
Permeation Enhancers: The co-administration of substances that temporarily increase membrane permeability could improve the absorption of this compound.
Structural Modifications: Chemical modifications to the peptide structure, while preserving its antimicrobial activity, could enhance its stability and bioavailability.
Design of this compound-inspired Peptidomimetics
To address the inherent limitations of natural peptides, such as susceptibility to proteolysis and potential immunogenicity, the design of peptidomimetics is a compelling research avenue. These are molecules that mimic the essential structural features and biological activity of peptides but are composed of non-natural amino acids or other chemical scaffolds.
The goal would be to create smaller, more stable molecules that retain or even exceed the antimicrobial potency of this compound. This involves a deep understanding of its structure-activity relationship, particularly the role of its thirteen-residue loop formed by a disulfide bridge between Cys1 and Cys13. researchgate.netcpu-bioinfor.org By identifying the key amino acid residues responsible for its antimicrobial action, researchers can design mimetics with improved pharmacokinetic properties.
Investigation of Broader Biological Activities (e.g., Antiviral, Anti-Cancer in in vitro models, excluding clinical)
While this compound is primarily recognized for its antibacterial and antifungal effects, its potential for other biological activities warrants investigation in preclinical, in vitro models. novoprolabs.comkarishmakaushiklab.com Many antimicrobial peptides from amphibians have been found to possess a wider range of bioactivities.
Potential Research Targets:
Antiviral Activity: Screening this compound against a panel of viruses in cell culture models could reveal previously unknown antiviral properties.
Anti-Cancer Activity: Investigating its cytotoxic effects on various cancer cell lines in vitro could uncover potential as a lead compound for anticancer drug development. The selectivity of its action on cancer cells versus healthy cells would be a critical aspect of this research.
Biotechnological Applications and Industrial Potential
Beyond medicine, this compound holds potential in various biotechnological and industrial sectors. Its antimicrobial properties could be harnessed in several ways:
Food Preservation: As a natural antimicrobial, it could be explored as a food preservative to prevent spoilage by bacteria and fungi, offering an alternative to synthetic preservatives.
Biomaterial Coatings: Incorporating this compound into the coatings of medical devices, implants, and other surfaces could prevent the formation of biofilms, a major source of hospital-acquired infections.
Agriculture: Its antifungal properties could be investigated for the development of novel bio-pesticides to protect crops from fungal pathogens.
Ethical Considerations in Amphibian-Derived Peptide Research
The exploration of peptides from natural sources like the skin secretions of Rana nigrovittata necessitates careful consideration of the ethical implications. novoprolabs.com Sustainable and humane practices are paramount to ensure that the research does not negatively impact amphibian populations or their ecosystems.
Key Ethical Principles:
Conservation: Research activities should not threaten the wild populations of the source organism. This may involve developing laboratory-based methods for peptide synthesis rather than relying solely on collection from the wild.
Animal Welfare: When collection of skin secretions is necessary, it must be performed using non-invasive and humane techniques that minimize stress and harm to the animals.
Benefit Sharing: In line with the principles of the Nagoya Protocol, there should be fair and equitable sharing of the benefits arising from the utilization of genetic resources with the country of origin.
Q & A
Q. How should researchers address limitations in assay sensitivity when quantifying this compound at trace concentrations?
- Methodology : Validate limits of detection (LOD) and quantification (LOQ) via serial dilution experiments. Compare with advanced techniques like LC-MS/MS or single-molecule imaging. Reference the Analytical Platform guidelines for instrument calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
